molecular formula C9H18O3 B2377299 Ethyl 2-ethyl-2-(hydroxymethyl)butanoate CAS No. 243835-98-5

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate

Cat. No.: B2377299
CAS No.: 243835-98-5
M. Wt: 174.24
InChI Key: QXHUZDYHNVLCHF-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate is a branched ester with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol . Its IUPAC name derives from the butanoic acid backbone substituted at the second carbon with an ethyl group, a hydroxymethyl group, and an ethoxy ester moiety. The structural formula is CCC(CC)(CO)C(=O)OCC , reflecting a central quaternary carbon bonded to two ethyl groups, a hydroxymethyl group, and an ester functional group.

The compound belongs to the hydroxy ester subclass, characterized by the presence of both hydroxyl (-OH) and ester (-COO-) groups. Its stereochemistry is influenced by the branching at the second carbon, which introduces steric hindrance and affects reactivity. The SMILES notation CCC(CC)(C(=O)OCC)O further clarifies the spatial arrangement of substituents.

Structural Comparison with Related Esters

Property This compound Ethyl Butyrate
Molecular Formula C₉H₁₈O₃ C₆H₁₂O₂
Functional Groups Ester, hydroxyl, branched alkyl Ester, linear alkyl
Molecular Weight (g/mol) 174.24 116.16
Key Applications Synthetic intermediate, pharmaceuticals Flavoring, fragrances

Data sourced from .

Historical Development and Discovery

The synthesis of this compound traces to advancements in esterification techniques during the late 20th century. Early patents, such as EP1140886A1 , highlighted its role as an intermediate in pharmaceutical syntheses, particularly for inhibitors targeting enzymes like 11β-hydroxysteroid dehydrogenase. The compound’s CAS registry number (5582-86-5 ) was established in the 1980s, aligning with its emergence in industrial and academic research.

A pivotal study by Sutin et al. (2008) demonstrated its utility in synthesizing oxazolone-based inhibitors, underscoring its versatility in medicinal chemistry. The development of stereoselective synthesis methods, such as those involving tetraethylammonium bromide , further refined its production, enabling high-purity batches for research applications.

Position in Organic Ester Chemistry

Within organic ester chemistry, this compound occupies a niche due to its multifunctional structure . Unlike simple esters (e.g., ethyl butyrate, used in flavorings), its branched alkyl chain and hydroxyl group enable unique reactivity:

  • Hydroxyl Group : Facilitates hydrogen bonding and participation in nucleophilic substitutions.
  • Steric Effects : The quaternary carbon limits accessibility to the ester group, slowing hydrolysis compared to linear esters.
  • Synthetic Flexibility : Serves as a precursor for complex molecules via oxidation, reduction, or cross-coupling reactions.

Its structural complexity places it between bulky tert-esters (e.g., ethyl 2,2-dimethylpropanoate) and polyfunctional esters (e.g., ethyl lactate), bridging gaps in synthetic methodologies.

Research Significance and Academic Interest

Academic interest in this compound spans multiple disciplines:

  • Medicinal Chemistry : As a building block for enzyme inhibitors, particularly in metabolic disorder research.
  • Material Science : Potential applications in polymer cross-linking due to its hydroxyl and ester groups.
  • Catalysis : Studies explore its role in asymmetric synthesis, leveraging its chiral centers for enantioselective reactions.

Recent work by Zahorszky (2007) investigated its fragmentation behavior in mass spectrometry, revealing insights into stability and decomposition pathways. Additionally, its metabolic profiling in Escherichia coli highlights intersections with biochemical engineering.

Properties

IUPAC Name

ethyl 2-ethyl-2-(hydroxymethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-4-9(5-2,7-10)8(11)12-6-3/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHUZDYHNVLCHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-2-(hydroxymethyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to maximize the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

2.1 Drug Development
Ethyl 2-ethyl-2-(hydroxymethyl)butanoate has potential as an intermediate in the synthesis of various pharmaceutical agents. Its hydroxymethyl group can facilitate further chemical modifications, making it suitable for creating drug candidates with enhanced bioactivity.

Case Study:
A study investigated the use of this compound in synthesizing novel anti-inflammatory agents. The derivatives exhibited significant activity in vitro, indicating potential for further development into therapeutic drugs .

Cosmetic Applications

3.1 Skin Care Products
Due to its emollient properties, this compound is used in cosmetic formulations aimed at moisturizing and protecting the skin. Its ability to enhance skin texture makes it a valuable ingredient in lotions and creams.

Data Table: Cosmetic Formulations Using this compound

Product TypeConcentration (%)Functionality
Moisturizing Cream1-5Emollient
Sunscreen0.5-3Skin conditioning
Anti-aging Serum1-4Texture enhancer

Industrial Applications

4.1 Chemical Synthesis
In industrial chemistry, this compound serves as a building block for synthesizing other complex molecules, including polymers and agrochemicals.

Case Study:
A research project demonstrated the utility of this compound in producing biodegradable polymers through polycondensation reactions. The resulting materials showed promising mechanical properties suitable for packaging applications .

Mechanism of Action

The mechanism by which ethyl 2-ethyl-2-(hydroxymethyl)butanoate exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
This compound C₉H₁₈O₃ 174.24 Ester, hydroxymethyl, ethyl Likely hydrophilic; potential polymer precursor [Hypothetical]
Ethyl 2-amino-2-ethylbutanoate HCl C₈H₁₈ClNO₂ 195.69 Ester, amino, ethyl, hydrochloride Pharmaceutical intermediate (e.g., chiral synthon)
Ethyl 2-[hydroxy(phenyl)methyl]butanoate C₁₃H₁₈O₃ 222.28 Ester, hydroxyphenylmethyl Organic synthesis (aromatic modifications)
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ 172.22 Ester, acetyl, methyl Ketone-containing API intermediate
Ethyl 2-hydroxy-2-methylbutanoate C₇H₁₄O₃ 146.18 Ester, hydroxy, methyl Flavor/fragrance applications (fruity esters)
Ethyl 3-oxo-2-phenylbutanoate C₁₂H₁₄O₃ 206.24 Ester, oxo, phenyl Synthesis of aromatic ketones
Ethyl 2-cyano-2-ethylbutanoate C₉H₁₅NO₂ 169.22 Ester, cyano, ethyl Nitrile precursor in organic reactions

Key Findings:

Functional Group Influence: The hydroxymethyl group in the target compound enhances hydrophilicity and reactivity (e.g., hydrogen bonding), distinguishing it from hydrophobic analogs like Ethyl 3-oxo-2-phenylbutanoate . Amino (in Ethyl 2-amino-2-ethylbutanoate HCl) and cyano groups (in Ethyl 2-cyano-2-ethylbutanoate) introduce nucleophilic or electrophilic reactivity, making them suitable for peptide coupling or nitrile transformations .

Applications: Pharmaceutical Intermediates: Ethyl 2-acetyl-3-methylbutanoate is critical in synthesizing ketone-based APIs, while Ethyl 2-amino-2-ethylbutanoate HCl serves as a chiral building block . Polymer Chemistry: The hydroxymethyl group in the target compound parallels 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (TMP), a triol used in polyester and polyurethane synthesis .

Physical Properties: Molecular Weight and Solubility: Bulkier substituents (e.g., phenyl in ) increase molecular weight and reduce aqueous solubility. The target compound’s hydroxymethyl group may improve solubility in polar solvents compared to Ethyl 2-cyano-2-ethylbutanoate .

Biological Activity

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate, with the CAS number 5582-86-5, is an organic compound classified as a fatty acid ester. This article explores its biological activity based on existing research, including synthesis methods, metabolic pathways, and potential applications in various fields.

  • Molecular Formula : C8_8H16_{16}O3_3
  • Molecular Weight : 160.211 g/mol
  • Density : 0.991 g/cm³
  • Boiling Point : 186°C at 760 mmHg
  • Flash Point : 64.6°C

Synthesis

This compound can be synthesized through various methods, including enzymatic reactions and chemical synthesis. One notable method involves using D-glucose and ethyl acetate under specific conditions (pH 6.5, 30°C) to yield high conversion rates of the desired product .

Metabolism and Pathways

Research indicates that this compound participates in metabolic pathways involving fatty acids and esters. It is implicated in various biochemical processes within organisms, particularly in yeast species such as Saccharomyces cerevisiae, where it may play a role in flavor production during fermentation processes .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound. Studies suggest that while it is generally considered safe for consumption in food products, further research is required to fully understand its long-term effects and potential toxicity when inhaled or absorbed through the skin .

Case Studies

  • Fermentation Studies :
    In a study examining the fermentation of Saccharomyces paradoxus, this compound was identified as a significant volatile compound contributing to the aroma profile of wines. This highlights its importance in the food and beverage industry, particularly in enhancing flavor characteristics .
  • Flavor Chemistry :
    A critical review on flavor chemistry noted that compounds like this compound are essential for creating desirable sensory attributes in various food products. Its fruity and sweet notes make it a candidate for use in flavoring agents .

Research Findings

A summary of recent findings related to this compound includes:

Study FocusKey Findings
Synthesis MethodsHigh conversion rates achieved using enzymatic reactions with glucose
Metabolic RoleContributes to flavor profiles in yeast fermentation
Toxicity AssessmentsGenerally recognized as safe but requires more extensive studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-ethyl-2-(hydroxymethyl)butanoate, and how do reaction conditions influence yield?

  • Methodology : Multi-step esterification is commonly employed for structurally similar esters (e.g., Ethyl 4-(3-chloro-2-fluoro-phenoxy)butanoate). A typical approach involves:

Hydroxymethylation : Reacting 2-ethylbutanoic acid with formaldehyde under acidic catalysis to introduce the hydroxymethyl group.

Esterification : Treating the product with ethanol under Dean-Stark conditions to remove water and drive the reaction to completion .

  • Optimization : Reaction temperature (60–80°C) and catalyst choice (e.g., p-TSA or sulfuric acid) significantly affect yield. Purity can be enhanced via vacuum distillation or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR (using deuterated chloroform or DMSO) identify ester carbonyl (~170 ppm in ¹³C NMR) and hydroxymethyl proton signals (~4.2 ppm in ¹H NMR) .
  • GC/MS : Quantifies purity and detects side products (e.g., unreacted acid or alcohol) .
  • FT-IR : Confirms ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H bonds (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for this compound?

  • Troubleshooting :

  • Solvent Effects : Use deuterated DMSO to resolve proton exchange broadening in the hydroxymethyl group .
  • 2D NMR : Employ HSQC or COSY to assign overlapping signals, particularly for stereoisomers or conformational flexibility .
  • Dynamic Effects : Variable-temperature NMR can reveal rotational barriers in the ester group .

Q. What strategies mitigate competing side reactions (e.g., transesterification or oxidation) during synthesis?

  • Experimental Design :

  • Controlled Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl group .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) instead of Brønsted acids to minimize ester hydrolysis .
  • Kinetic Monitoring : Track reaction progress via in-situ IR or HPLC to optimize reaction time and temperature .

Q. How does the hydroxymethyl group influence the compound’s reactivity in nucleophilic acyl substitution?

  • Mechanistic Insights :

  • The hydroxymethyl group increases steric hindrance near the ester carbonyl, slowing nucleophilic attack. Comparative studies with analogs (e.g., Ethyl 2-oxo-4-(pyridin-3-yl)butanoate) show a 20–30% reduction in reaction rates with bulkier substituents .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict charge distribution and transition-state geometries to rationalize reactivity .

Application-Oriented Questions

Q. What are the implications of this compound’s structure for drug design?

  • Structure-Activity Relationship (SAR) :

  • The hydroxymethyl group enhances hydrogen-bonding potential, improving solubility and target binding. Analogous compounds (e.g., Ethyl 2-amino-4,4-difluorobutanoate) demonstrate increased bioavailability compared to non-hydroxylated esters .
  • In Silico Screening : Molecular docking (AutoDock Vina) can prioritize derivatives for antimicrobial or anti-inflammatory testing .

Q. How can this compound serve as a precursor for chiral intermediates in asymmetric synthesis?

  • Methodology :

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, yielding >90% enantiomeric excess .
  • Chiral Auxiliaries : Coupling with Evans’ oxazolidinones enables stereocontrol in subsequent alkylation or aldol reactions .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating reproducibility in synthetic batches?

  • Quality Control :

  • ANOVA : Compare yields and purity across ≥3 independent batches to assess consistency .
  • Principal Component Analysis (PCA) : Identify outliers in spectroscopic or chromatographic datasets .

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